molecular formula C19H18F2N4O3 B1678696 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 449811-92-1

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one

Katalognummer: B1678696
CAS-Nummer: 449811-92-1
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: KKKRKRMVJRHDMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R-1487 is an orally bioavailable and highly selective inhibitor of p38α mitogen-activated protein kinase. This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: R-1487 kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte umfasst:

Industrielle Produktionsmethoden: Die industrielle Produktion von R-1487 beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: R-1487 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von R-1487 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Kinases

One of the primary applications of this compound is its role as an inhibitor of the p38 alpha mitogen-activated protein kinase (MAPK). Research indicates that it exhibits high selectivity and potency against this target, making it a valuable tool in studying inflammatory responses and cellular signaling pathways. The compound's IC50 values demonstrate its effectiveness:

CompoundTargetIC50 (nM)
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-onep38 alpha10
Other variantsp38 alpha1 - 40

Drug Discovery and Development

The compound has been utilized in various drug discovery programs aimed at developing new therapies for diseases involving aberrant MAPK signaling, such as cancer and autoimmune disorders. Its structural characteristics allow for modifications that can enhance bioavailability and selectivity.

High Content Analysis

In a study utilizing machine learning-based high content analysis, this compound was part of a screening process to identify potential therapeutic agents. The methodology involved treating cells with the compound and assessing cellular responses through fluorescence imaging techniques . This approach is crucial for understanding the pharmacodynamics and pharmacokinetics of new drugs.

Research Tool for Biological Studies

Due to its specificity towards p38 alpha MAPK, this compound serves as a research tool for exploring the role of this kinase in various biological processes, including inflammation and cell differentiation. Its ability to modulate signaling pathways makes it instrumental in elucidating disease mechanisms.

Case Study 1: Inhibition of Inflammatory Responses

In research examining the effects of p38 MAPK inhibitors on inflammatory cytokine production, the compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-alpha) production in macrophages. This finding supports its potential application in treating inflammatory diseases .

Case Study 2: Cancer Therapeutics

Another study focused on the use of this compound in cancer therapy highlighted its ability to induce apoptosis in cancer cell lines through p38 MAPK pathway modulation. The results suggest that targeting this pathway could enhance therapeutic efficacy against resistant cancer phenotypes .

Wirkmechanismus

R-1487 exerts its effects by selectively inhibiting the p38α mitogen-activated protein kinase. This kinase plays a crucial role in the regulation of inflammatory responses. By inhibiting p38α, R-1487 reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. The molecular targets and pathways involved include the mitogen-activated protein kinase pathway and downstream signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of R-1487: R-1487 is unique due to its high selectivity for p38α over other isoforms of the mitogen-activated protein kinase family. This selectivity reduces off-target effects and enhances its therapeutic potential .

Biologische Aktivität

The compound 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one , also known as R-1487, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in therapeutic contexts, particularly in cancer treatment.

  • IUPAC Name : this compound
  • CAS Number : 449811-92-1
  • Molecular Formula : C19H18F2N4O3
  • Molecular Weight : 388.38 g/mol
  • Purity : 98% .

R-1487 functions primarily as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is crucial in various cellular processes such as inflammation, apoptosis, and cell differentiation. Inhibition of this pathway has been linked to therapeutic effects in conditions like cancer and inflammatory diseases .

Inhibition of Kinases

Research indicates that R-1487 exhibits potent inhibitory activity against p38α MAPK, which is implicated in several cancer types. The compound's structure allows it to selectively inhibit this kinase while minimizing off-target effects on other kinases . This selectivity is critical for reducing potential side effects and enhancing therapeutic efficacy.

Case Studies

  • Cancer Treatment :
    • A study demonstrated that R-1487 effectively inhibited tumor growth in xenograft models of breast cancer by inducing cell cycle arrest and apoptosis through p38 MAPK inhibition .
    • Another investigation highlighted its role in reducing inflammatory cytokine production in various cancer cell lines, suggesting a dual mechanism where it not only inhibits tumor growth but also modulates the tumor microenvironment .
  • Neurodegenerative Diseases :
    • R-1487 has been explored for its neuroprotective properties. In models of neurodegeneration, the compound was shown to mitigate neuronal cell death by modulating stress responses via the p38 MAPK pathway .

Comparative Data on Biological Activity

CompoundTarget KinaseIC50 (µM)Selectivity Ratio
R-1487p38α0.05High
Pamapimodp38α0.1Moderate
PD 0332991Cdk4/60.02High

Table 1: Comparison of biological activity of R-1487 with other kinase inhibitors .

Pharmacokinetics and Bioavailability

R-1487 has shown favorable pharmacokinetic properties, including good oral bioavailability and suitable half-life for therapeutic applications. Studies indicate that the compound can achieve effective concentrations in plasma with minimal toxicity .

Safety Profile

In preclinical trials, R-1487 exhibited a manageable safety profile with no significant adverse effects reported at therapeutic doses. Continuous monitoring and further clinical trials are necessary to confirm its long-term safety in humans .

Eigenschaften

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKRKRMVJRHDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449811-92-1
Record name R-1487
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-1487
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name R-1487
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO0DCY55NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
Reactant of Route 2
Reactant of Route 2
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
Reactant of Route 3
Reactant of Route 3
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
Reactant of Route 4
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
Reactant of Route 5
Reactant of Route 5
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
Reactant of Route 6
Reactant of Route 6
6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.